
4-(5-methyl-1H-pyrazol-3-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-methyl-1H-pyrazol-3-yl)piperidine is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at the 5-position and a piperidine ring attached at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-1H-pyrazol-3-yl)piperidine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, 3-methyl-1-phenyl-2-pyrazolin-5-one can be prepared by reacting acetylacetone with phenylhydrazine under acidic conditions.
Attachment of the Piperidine Ring: The pyrazole derivative is then reacted with piperidine. This can be achieved through nucleophilic substitution reactions where the pyrazole nitrogen attacks an electrophilic carbon on the piperidine ring, often facilitated by a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, forming a carboxylic acid derivative.
Reduction: Reduction of the pyrazole ring can lead to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate are often employed.
Major Products
Oxidation: 4-(5-carboxy-1H-pyrazol-3-yl)piperidine.
Reduction: 4-(5-methyl-1,2-dihydro-1H-pyrazol-3-yl)piperidine.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 4-(5-methyl-1H-pyrazol-3-yl)piperidine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its pyrazole ring is a common motif in many bioactive molecules, including anti-inflammatory, analgesic, and antipyretic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals and dyes. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of these materials.
Mecanismo De Acción
The mechanism by which 4-(5-methyl-1H-pyrazol-3-yl)piperidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-pyrazol-3-yl)piperidine: Lacks the methyl group at the 5-position of the pyrazole ring.
4-(5-ethyl-1H-pyrazol-3-yl)piperidine: Contains an ethyl group instead of a methyl group at the 5-position.
4-(5-methyl-1H-pyrazol-3-yl)morpholine: Features a morpholine ring instead of a piperidine ring.
Uniqueness
4-(5-methyl-1H-pyrazol-3-yl)piperidine is unique due to the presence of both a methyl-substituted pyrazole ring and a piperidine ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H15N3 |
|---|---|
Peso molecular |
165.24 g/mol |
Nombre IUPAC |
4-(5-methyl-1H-pyrazol-3-yl)piperidine |
InChI |
InChI=1S/C9H15N3/c1-7-6-9(12-11-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3,(H,11,12) |
Clave InChI |
SYXPRJXSVOCVHX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1)C2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium (2R)-2-(cyclohexa-1,4-dien-1-YL)-2-{[(2E)-4-methoxy-4-oxobut-2-EN-2-YL]amino}acetate](/img/structure/B12825818.png)
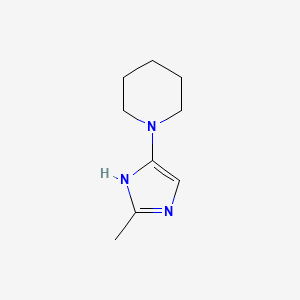
![2-(2-{4'-[2-(2-Sulfophenyl)ethenyl]-[1,1'-biphenyl]-4-yl}ethenyl)benzene-1-sulfonic acid disodium hydride](/img/structure/B12825830.png)
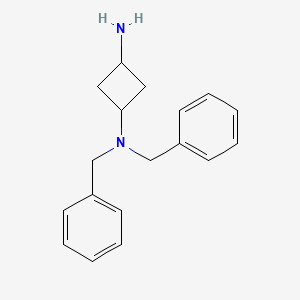
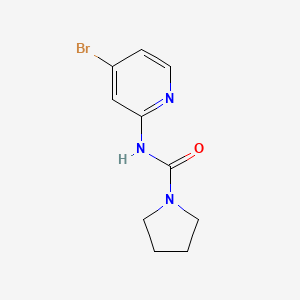
![Methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12825843.png)
![N-(4-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12825851.png)
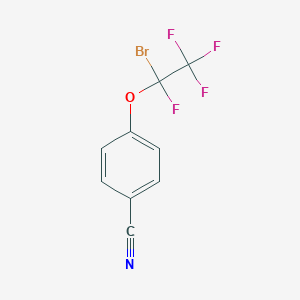
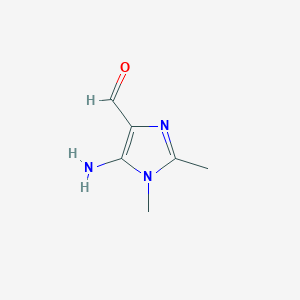
![8-Bromo-7-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12825871.png)

![5-Mercapto-1H-imidazo[4,5-b]pyridin-7-ol](/img/structure/B12825883.png)


